![molecular formula C11H21ClN2O2 B1456326 (4-Hydroxy-1-piperidinyl)(2-piperidinyl)methanone hydrochloride CAS No. 1236256-83-9](/img/structure/B1456326.png)
(4-Hydroxy-1-piperidinyl)(2-piperidinyl)methanone hydrochloride
Overview
Description
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H20N2O2.ClH/c14-10-3-7-13(8-4-10)11(15)9-1-5-12-6-2-9;/h9-10,12,14H,1-8H2;1H . This code provides a specific textual representation of the compound’s molecular structure.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. For detailed reaction information, it is recommended to refer to specialized chemical databases or literature .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 248.75 g/mol. The compound is stored at ambient temperature . For more detailed physical and chemical property information, it is recommended to refer to specialized chemical databases or literature .Scientific Research Applications
1. Role in Selective Estrogen Receptor Modulators (SERMs)
(4-Hydroxy-1-piperidinyl)(2-piperidinyl)methanone hydrochloride is explored for its estrogen antagonist potency in the field of selective estrogen receptor modulators (SERMs). It has been found to exhibit estrogen agonist-like actions on bone tissues and serum lipids, while displaying potent estrogen antagonist properties in breast and uterine tissues. This compound's effectiveness was demonstrated in vitro using human breast cancer cells and in vivo in rat models, showing potent inhibition of uterine proliferative response to exogenous estrogen and a significant decrease in total cholesterol, suggesting its potential as a novel SERM with greater potency compared to raloxifene, tamoxifen, or ICI-182,780 (Palkowitz et al., 1997).
2. Application in Synthesis of Pharmaceutical Compounds
This compound is involved in the synthesis of various pharmaceutical intermediates. For instance, it has been used in the preparation of molecules like (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride and 6-Fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride. These synthetic processes typically involve reactions such as amidation, Friedel-Crafts acylation, and hydration, offering reasonable yields and confirming the versatility of this compound in medicinal chemistry synthesis (Zheng Rui, 2010); (Ji Ya-fei, 2011).
3. Development of Therapeutic Agents
The compound is also instrumental in developing potential therapeutic agents. For example, compounds synthesized using this molecule have been evaluated for their enzyme inhibitory activities and potential in treating Alzheimer's disease. The synthesized amides displayed moderate enzyme inhibitory potentials and mild cytotoxicity, indicating their potential as new drugs for Alzheimer's treatment (Hassan et al., 2018).
4. In Antimicrobial Research
Another application area is in the development of antimicrobial agents. New molecular entities involving N-substituted pipradol derivatives have been synthesized using this compound, displaying significant microbial activities. This showcases its potential in creating new, effective antimicrobial treatments (Ramudu et al., 2017).
5. Structural and Chemical Analysis
In terms of chemical analysis, the structure and properties of this compound and its derivatives have been extensively studied. Crystal structure analysis, spectroscopic techniques, and theoretical calculations have been employed to understand its physical and chemical characteristics better, essential for developing effective pharmaceutical formulations (Karthik et al., 2021).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(4-hydroxypiperidin-1-yl)-piperidin-2-ylmethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c14-9-4-7-13(8-5-9)11(15)10-3-1-2-6-12-10;/h9-10,12,14H,1-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMVPVAMIHUQIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)N2CCC(CC2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1236256-83-9 | |
Record name | Methanone, (4-hydroxy-1-piperidinyl)-2-piperidinyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1236256-83-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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